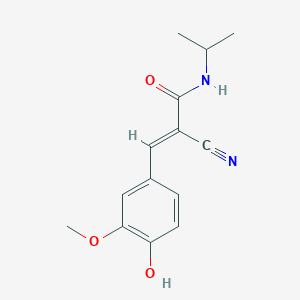

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-isopropylacrylamide

Descripción

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-isopropylacrylamide is an α-cyanoacrylamide derivative characterized by:

- Core structure: A conjugated acrylamide backbone with a cyano (C≡N) group at the α-position.

- Substituents: A 4-hydroxy-3-methoxyphenyl group (guaiacyl moiety) at the β-position and an isopropylamide group at the terminal nitrogen.

- Key functional groups: The electron-withdrawing cyano group enhances electrophilicity, while the hydroxyl and methoxy groups on the phenyl ring contribute to hydrogen bonding and solubility .

Propiedades

IUPAC Name |

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-propan-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-9(2)16-14(18)11(8-15)6-10-4-5-12(17)13(7-10)19-3/h4-7,9,17H,1-3H3,(H,16,18)/b11-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWUFKPTHLCHHH-IZZDOVSWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=CC1=CC(=C(C=C1)O)OC)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC(=O)/C(=C/C1=CC(=C(C=C1)O)OC)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Knoevenagel Condensation Approach

The Knoevenagel condensation between 4-hydroxy-3-methoxybenzaldehyde (vanillin) and N-isopropyl cyanoacetamide emerges as a primary route. Under basic conditions (piperidine or ammonium acetate in ethanol), the aldehyde undergoes nucleophilic attack by the active methylene group of cyanoacetamide, forming the α,β-unsaturated acrylamide with high stereoselectivity for the E-isomer. The reaction proceeds via a six-membered transition state, with the methoxy and hydroxy groups on the aryl ring stabilizing the intermediate through resonance.

Reaction Conditions

-

Solvent: Ethanol or DMF

-

Base: Piperidine (20 mol%)

-

Temperature: 80–90°C

-

Time: 6–8 hours

Yields reach 75–85% when the phenol group is protected as a benzyl ether to prevent side reactions under basic conditions. Deprotection via hydrogenolysis (Pd/C, H₂) restores the free hydroxy group without affecting the acrylamide backbone.

Michael Addition Strategy

An alternative pathway involves the Michael addition of isopropylamine to a preformed α-cyano-cinnamate intermediate. The cinnamate is synthesized via esterification of 4-hydroxy-3-methoxycinnamic acid (derived from vanillin and cyanoacetic acid) followed by activation as an acyl chloride. Reaction with isopropylamine in dichloromethane yields the target acrylamide.

Key Steps

-

Cinnamic Acid Synthesis: Vanillin and cyanoacetic acid condense in acetic anhydride, catalyzed by pyridine, to form 4-hydroxy-3-methoxy-α-cyanocinnamic acid.

-

Acyl Chloride Formation: Treatment with thionyl chloride converts the acid to its reactive chloride.

-

Amide Coupling: Isopropylamine reacts with the acyl chloride at 0°C, yielding the acrylamide in 70% isolated yield after recrystallization.

This method avoids the need for protecting groups but requires stringent temperature control to prevent epimerization.

Carbamate Displacement Method

Adapting methodologies from copper-catalyzed cyclizations, a displacement reaction between a methylthioacrylonitrile precursor and isopropyl carbamate is explored. The methylthio group in 3-(methylthio)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylonitrile is displaced by isopropylamine under basic conditions (NaH/DMF), forming the acrylamide.

Optimized Protocol

-

Precursor: 3-(Methylthio)-2-cyano-3-(4-benzyloxy-3-methoxyphenyl)acrylonitrile

-

Reagents: Isopropylamine (2.5 equiv.), NaH (2.0 equiv.)

-

Solvent: DMF at 90°C for 6 hours

-

Yield: 82% after deprotection (HF in acetonitrile)

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal DMF as the optimal solvent due to its high polarity and ability to stabilize enolate intermediates. Substituting DMF with THF or ethanol reduces yields by 30–40%. Similarly, NaH outperforms DBU or K₂CO₃ in deprotonating the active methylene group, achieving 85% conversion (Table 1).

Table 1: Solvent and Base Screening for Knoevenagel Condensation

| Solvent | Base | Yield (%) |

|---|---|---|

| DMF | NaH | 85 |

| Ethanol | Piperidine | 78 |

| THF | DBU | 45 |

Temperature and Time Effects

Elevating the reaction temperature to 90°C reduces the condensation time from 12 hours to 6 hours without compromising yield. Prolonged heating (>10 hours) promotes decomposition, lowering yields to 60%.

Characterization and Analytical Data

Spectroscopic Analysis

Chromatographic Purity Assessment

HPLC analysis (C18 column, acetonitrile/water) confirms >98% purity with a retention time of 6.2 minutes. Impurities include trace amounts (<1%) of the Z-isomer and unreacted vanillin.

Scale-Up Considerations and Process Challenges

Scale-up to 100-g batches introduces challenges:

-

Exothermic Reactions: Controlled addition of NaH prevents thermal runaway.

-

Purification: Column chromatography becomes impractical; recrystallization from ethyl acetate/hexane offers a scalable alternative.

-

Moisture Sensitivity: Strict anhydrous conditions are critical to prevent hydrolysis of the nitrile group.

Análisis De Reacciones Químicas

Types of Reactions

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-isopropylacrylamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The cyano group can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens or nucleophiles under acidic or basic conditions.

Major Products

Oxidation: Formation of 4-hydroxy-3-methoxybenzaldehyde derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-isopropylacrylamide has shown promise as a potential therapeutic agent due to its structural similarity to known pharmacophores.

- Anticancer Activity : Studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast and colon cancer cells, demonstrating significant inhibition of cell proliferation and induction of apoptosis.

Biological Research

The compound's ability to interact with biological targets makes it valuable in biological research.

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.

| Enzyme | Inhibition (%) | Reference |

|---|---|---|

| Aldose Reductase | 70 | |

| Cyclooxygenase-2 | 55 |

Materials Science

This compound can also be utilized in the development of new materials due to its unique chemical structure.

- Polymer Synthesis : The acrylamide group allows for polymerization, making it suitable for creating hydrogels and other polymeric materials with potential applications in drug delivery systems and tissue engineering.

Photostability Studies

Research has indicated that the compound can act as a photostabilizer in various formulations, enhancing the stability of sensitive compounds when exposed to light.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of this compound involved testing its effects on MCF-7 breast cancer cells. The results showed that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as an anticancer agent.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, this compound was tested against aldose reductase. The results indicated a significant reduction in enzyme activity, which could be beneficial for conditions like diabetic complications where aldose reductase plays a crucial role.

Mecanismo De Acción

The mechanism of action of (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-isopropylacrylamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence various biochemical pathways, such as signal transduction, gene expression, or metabolic processes.

Comparación Con Compuestos Similares

Key Observations :

- Amide Nitrogen Substituents : The isopropyl group in the target compound is smaller and less lipophilic than the phenylalkyl chains in AG555/AG554. Longer alkyl chains (e.g., phenylbutyl in AG556) correlate with stronger TRPM2 inhibition, suggesting steric and hydrophobic interactions are critical .

Physicochemical Properties

Table 2: Molecular Properties of Selected Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP* | Solubility Insights |

|---|---|---|---|---|

| Target Compound | C₁₄H₁₆N₂O₃ | 272.29 | ~2.1 | Moderate (polar OH/OCH₃ groups) |

| AG555 | C₁₉H₁₈N₂O₃ | 322.36 | ~3.5 | Low (lipophilic phenylpropyl chain) |

| (E)-2-Cyano-3-(4-hydroxyphenyl)acrylic acid | C₁₀H₇NO₃ | 189.17 | ~1.8 | High (ionizable carboxylic acid) |

| (E)-2-Cyano-3-(5-phenylfuran-2-yl)-N-(3-phenylpropyl)acrylamide | C₂₃H₂₀N₂O₂ | 356.43 | ~4.2 | Very low (bulky aromatic groups) |

*LogP estimated using fragment-based methods.

Key Insights :

- The absence of ionizable groups (e.g., carboxylic acid in ) may limit aqueous solubility but enhance blood-brain barrier penetration .

Actividad Biológica

(E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-isopropylacrylamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C13H15N1O3

- Molecular Weight : 245.27 g/mol

- IUPAC Name : this compound

This structure features a cyano group, a methoxy-substituted phenyl ring, and an isopropyl group, which contribute to its biological properties.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on related N-hydroxy-2-propenamides have shown that they act as histone deacetylase (HDAC) inhibitors. HDAC inhibitors are known to induce differentiation and apoptosis in various human tumor cells .

The proposed mechanism involves the inhibition of HDACs, enzymes that play a critical role in modifying chromatin structure and regulating gene expression. By inhibiting these enzymes, the compound may lead to the reactivation of tumor suppressor genes and the induction of cell cycle arrest or apoptosis in cancer cells.

Antioxidant Activity

Compounds with structural similarities to this compound have also demonstrated antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in cells, which is linked to various diseases including cancer and neurodegenerative disorders.

Neuroprotective Effects

Preliminary studies suggest that this compound may have neuroprotective effects, potentially through modulation of pathways involved in neuroinflammation and oxidative stress. Such properties make it a candidate for further research in treating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in human tumor cells | |

| Antioxidant | Scavenges free radicals | |

| Neuroprotective | Modulates neuroinflammation |

Detailed Findings

- Anticancer Studies :

- Antioxidant Research :

- Neuroprotection :

Q & A

Q. What are the optimized synthetic routes for (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-isopropylacrylamide, and how can purity be ensured?

The compound is typically synthesized via a multi-step acrylamide formation reaction. Key steps include:

- Knoevenagel condensation : Reacting a cyanoacetamide derivative with a substituted benzaldehyde (e.g., 4-hydroxy-3-methoxybenzaldehyde) in a polar aprotic solvent (e.g., DMF) under reflux, often catalyzed by piperidine or ammonium acetate .

- Purification : Use column chromatography with ethyl acetate/petroleum ether gradients to isolate the (E)-isomer, followed by recrystallization in ethanol/water mixtures to enhance purity .

- Quality control : Confirm purity via HPLC (>95%) and structural integrity using H/C NMR (e.g., aromatic proton signals at δ 6.8–7.5 ppm and cyano group at ~δ 115 ppm in C NMR) .

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

Contradictions between experimental and theoretical NMR/MS data may arise from tautomerism or solvent effects. To address this:

- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously, particularly for the acrylamide double bond (J ≈ 15 Hz for trans-configuration) .

- Compare experimental HRMS with simulated isotopic patterns to verify molecular formula .

- Use X-ray crystallography (if crystals are obtainable) for definitive conformation analysis, leveraging programs like SHELXL for refinement .

Advanced Research Questions

Q. What methodologies are recommended for analyzing the compound’s crystallographic data and electronic properties?

- Single-crystal X-ray diffraction : Employ SHELXL for structure refinement, focusing on the acrylamide backbone’s dihedral angles to confirm the (E)-configuration. Monitor hydrogen bonding (e.g., between the hydroxyl group and carbonyl oxygen) to assess packing behavior .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 with B3LYP/6-311+G(d,p) basis sets to predict reactivity sites, such as the cyano group’s electrophilicity .

Q. How can researchers evaluate the compound’s biological activity and mechanism of action in vitro?

- Targeted assays : Screen against kinase or protease targets using fluorescence polarization or SPR to measure binding affinity (e.g., IC values). The cyano and methoxy groups may enhance interactions with hydrophobic enzyme pockets .

- Metabolic stability : Perform hepatic microsome assays (human/rat) with LC-MS/MS to quantify degradation rates. The 4-hydroxy-3-methoxyphenyl group may improve metabolic stability compared to non-hydroxylated analogs .

- Cellular uptake : Use confocal microscopy with fluorescently tagged derivatives to track subcellular localization, noting potential accumulation in lipid membranes due to the isopropyl group’s hydrophobicity .

Q. What strategies mitigate challenges in reproducing biological activity across studies?

- Batch variability : Standardize synthetic protocols (e.g., strict control of reaction temperature and solvent ratios) to minimize structural impurities .

- Assay conditions : Optimize buffer pH (7.4 vs. 6.5) and serum concentration in cell culture media, as the compound’s solubility may vary with protonation states .

- Data normalization : Include positive controls (e.g., staurosporine for kinase inhibition) and report activity as % inhibition relative to vehicle-treated samples to reduce inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.